molecular formula C28H27ClN4O4 B2833660 N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251562-71-6

N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2833660
CAS No.: 1251562-71-6
M. Wt: 519
InChI Key: APYQKTUNOQOVIQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, an imidazole ring, and a propanamido-benzyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the chlorinated methoxyphenyl group: This step involves the chlorination of a methoxyphenyl precursor using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the propanamido-benzyl linkage: This can be done through amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazolines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the imidazole ring and chlorination.

    3-(2-Methoxyphenyl)propionic acid: Similar structure with a methoxy group in the ortho position instead of para.

    N-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide: Contains the imidazole ring and methoxyphenyl group but lacks the chlorination and propanamido-benzyl linkage.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is unique due to its combination of structural features, including the chlorinated methoxyphenyl group, imidazole ring, and propanamido-benzyl linkage

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O4/c1-36-23-11-5-19(6-12-23)7-14-27(34)31-21-8-3-20(4-9-21)16-33-17-25(30-18-33)28(35)32-22-10-13-26(37-2)24(29)15-22/h3-6,8-13,15,17-18H,7,14,16H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYQKTUNOQOVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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